METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
Description
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE is a synthetic organic compound featuring a pyrimidine core substituted with a 3-methylphenyl group at position 1, an amino group at position 6, and a sulfanyl acetyl moiety at position 2. The molecule is further functionalized with a methyl benzoate group via an amide linkage.
Properties
IUPAC Name |
methyl 4-[[2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-4-3-5-16(10-13)25-17(22)11-18(26)24-21(25)30-12-19(27)23-15-8-6-14(7-9-15)20(28)29-2/h3-11H,12,22H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQKOBLUDBFIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidinyl sulfanyl intermediate, followed by its coupling with a benzoate ester under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted amino derivatives .
Scientific Research Applications
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine Derivatives
- ETHYL 4-((2-[(4-FLUOROBENZOYL)AMINO]PHENYL)SULFANYL)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE (CAS 478079-36-6) Molecular Formula: C₂₁H₁₈FN₃O₃S₂ Key Features: Fluorobenzoyl amino group, methyl sulfanyl substituent, ethyl ester. Comparison: Both compounds share a pyrimidine core with sulfanyl groups, but the target compound lacks the fluorobenzoyl moiety and uses a methyl benzoate ester instead of ethyl. The 3-methylphenyl group in the target may enhance lipophilicity (predicted XLogP3 ~4.6, similar to ), whereas the fluorine in the analogue could influence electronic properties and binding affinity.
Triazine Derivatives
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Molecular Formula: C₂₄H₁₈N₄O₆ Key Features: Triazine core, phenoxy substituents, formyl and methoxy groups. Comparison: The triazine ring (three nitrogens) offers distinct hydrogen-bonding capabilities compared to the pyrimidine (two nitrogens) in the target compound. The benzoic acid group in this analogue contrasts with the methyl benzoate in the target, affecting solubility (polar vs. esterified carboxyl) .
Functional Group Comparisons
Sulfonylurea Herbicides
- Metsulfuron-methyl (CAS 74223-64-6)
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Key Features : Sulfonylurea bridge, methyl benzoate, triazine ring.
- Comparison : While both compounds feature methyl benzoate groups, metsulfuron-methyl’s sulfonylurea linker is critical for herbicidal activity (acetolactate synthase inhibition). The target compound’s sulfanyl acetyl group may confer different binding dynamics or stability .
Physicochemical Properties
*Estimated based on structural similarity to .
Biological Activity
METHYL 4-[(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE, a complex organic compound, exhibits significant biological activity due to its unique structural features. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: C21H20N4O4S
- Molecular Weight: 424.48 g/mol
- Key Functional Groups: Benzoate ester, pyrimidinyl sulfanyl group
Characteristics:
| Property | Value |
|---|---|
| LogP | 2.585 |
| LogD | 2.585 |
| Polar Surface Area | 88.52 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
-
Enzyme Inhibition:
- The compound has shown potential inhibitory effects on various enzymes, which may play a role in its therapeutic applications.
- For instance, it can interact with cholinesterase enzymes, influencing neurotransmitter levels and potentially offering neuroprotective effects.
-
Antimicrobial Activity:
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against both bacterial and fungal strains.
- The presence of the pyrimidinyl sulfanyl group enhances lipophilicity, which is often correlated with increased antimicrobial efficacy.
-
Anticancer Potential:
- The structural features suggest possible cytotoxic effects against tumor cells, although specific studies are needed to elucidate the pathways involved.
In Vitro Studies
Recent investigations have focused on the compound's ability to inhibit cholinesterase enzymes:
- Inhibitory Activity:
Antimicrobial Studies
A study evaluated the antimicrobial activity of related compounds:
- Results:
- Compounds with similar structures demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
- The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the pyrimidinyl sulfanyl intermediate.
- Coupling with a benzoate ester under controlled conditions to ensure high yield and purity.
Industrial Production Methods:
- Large-scale production may utilize batch reactors or continuous flow systems to optimize efficiency and scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
